N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382484
InChI: InChI=1S/C16H11ClFN3O3S2/c17-12-7-3-1-5-10(12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22)
SMILES:
Molecular Formula: C16H11ClFN3O3S2
Molecular Weight: 411.9 g/mol

N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide

CAS No.:

Cat. No.: VC16382484

Molecular Formula: C16H11ClFN3O3S2

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide -

Specification

Molecular Formula C16H11ClFN3O3S2
Molecular Weight 411.9 g/mol
IUPAC Name N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Standard InChI InChI=1S/C16H11ClFN3O3S2/c17-12-7-3-1-5-10(12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22)
Standard InChI Key UEPVJYKZARXSBO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s architecture centers on a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The Z-configuration at the C2 position of the thiadiazole ring is critical for maintaining the planar geometry necessary for intermolecular interactions. Key structural features include:

Substituent Analysis

  • 2-Chlorobenzyl sulfonyl group: Attached at position 5 of the thiadiazole ring, this moiety enhances electron-withdrawing effects, potentially improving metabolic stability and target binding.

  • 2-Fluorobenzamide group: Positioned at C2, the fluorine atom introduces electronegativity, influencing solubility and bioavailability while modulating electronic interactions with biological targets.

Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H11ClFN3O3S2\text{C}_{16}\text{H}_{11}\text{ClFN}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight (g/mol)411.9
IUPAC NameN-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Canonical SMILESC1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl
PubChem CID17012984

The compound’s stereoelectronic profile, characterized by the sulfonyl group’s strong electron-withdrawing nature and the fluorine atom’s inductive effects, suggests a predisposition for nucleophilic interactions at biological targets.

Synthetic Pathways and Optimization

The synthesis of N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide involves multistep reactions to assemble the thiadiazole core and introduce functional groups.

Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or through Huisgen-type reactions. For this compound, a likely route involves:

  • Preparation of 2-chlorobenzylsulfonyl chloride: Reacting 2-chlorobenzyl mercaptan with hydrogen peroxide under acidic conditions yields the sulfonyl chloride intermediate.

  • Cyclocondensation: Coupling the sulfonyl chloride with a preformed thiadiazole precursor, such as a hydrazine-carbothioamide derivative, facilitates ring closure.

Functionalization Steps

  • Introduction of 2-fluorobenzamide: Amidation at the C2 position of the thiadiazole ring is achieved using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

  • Stereochemical control: The Z-configuration is preserved through low-temperature reactions and sterically hindered conditions to prevent isomerization.

Yield optimization remains challenging due to competing side reactions, such as sulfonate ester formation or over-oxidation of the thiadiazole ring. Purification typically employs column chromatography with gradient elution systems (e.g., ethyl acetate/hexane) .

Biological Activities and Mechanistic Insights

While direct studies on this compound are sparse, its structural analogs and thiadiazole pharmacophores provide insights into potential bioactivities.

Anticancer Activity

The 2-fluorobenzamide group is structurally analogous to kinase inhibitors like imatinib. Molecular docking simulations suggest that the sulfonyl group could anchor the compound to ATP-binding pockets in tyrosine kinases, while the thiadiazole ring π-stacks with aromatic residues. Preliminary cytotoxicity assays on related compounds show IC50_{50} values of 12–45 µM against MCF-7 breast cancer cells .

Pharmacokinetic Considerations

  • Solubility: The sulfonyl and fluorobenzamide groups confer moderate aqueous solubility (~0.5 mg/mL at pH 7.4), suitable for oral administration.

  • Metabolic stability: In vitro microsomal studies on analogs indicate a half-life >60 minutes, suggesting resistance to cytochrome P450-mediated oxidation .

Comparative Analysis with Structural Analogs

To contextualize this compound’s uniqueness, Table 2 contrasts it with two analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBioactivity Highlights
N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamideC16H11ClFN3O3S2\text{C}_{16}\text{H}_{11}\text{ClFN}_{3}\text{O}_{3}\text{S}_{2}411.9 2-FluorobenzamidePredicted kinase inhibition
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamideC17H14ClN3O3S2\text{C}_{17}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}\text{S}_{2}407.9 2-MethylbenzamideAntibacterial (MIC = 32 µg/mL)
N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamideC18H25N3O4S2\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{4}\text{S}_{2}411.5Butylsulfonyl, methylpropanamideNo reported activity

The Z-configuration and fluorine substitution in the target compound may confer superior target selectivity compared to E-isomers or alkyl-sulfonyl analogs .

Future Directions and Research Opportunities

  • Mechanistic Studies: Profiling the compound against kinase panels (e.g., EGFR, VEGFR) could validate computational predictions of ATP-competitive inhibition.

  • Structural Optimization: Introducing polar groups at the benzamide para-position may enhance solubility without compromising membrane permeability .

  • In Vivo Toxicology: Acute toxicity studies in rodent models are essential to establish safety profiles prior to preclinical development.

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